molecular formula C12H14N2O B2845734 4-(3-Methylidenepiperidine-1-carbonyl)pyridine CAS No. 2097889-85-3

4-(3-Methylidenepiperidine-1-carbonyl)pyridine

Cat. No.: B2845734
CAS No.: 2097889-85-3
M. Wt: 202.257
InChI Key: KUWNYTSNELPTIM-UHFFFAOYSA-N
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Description

4-(3-Methylidenepiperidine-1-carbonyl)pyridine is an organic compound that features a piperidine ring substituted with a methylidene group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methylidenepiperidine-1-carbonyl)pyridine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Methylidene Group: The methylidene group can be introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone.

    Coupling with Pyridine: The final step involves coupling the piperidine derivative with a pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylidenepiperidine-1-carbonyl)pyridine can undergo several types of chemical reactions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other leaving groups are replaced by nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Palladium on carbon, lithium aluminum hydride, and sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols, and appropriate solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions include oxidized derivatives (ketones, carboxylic acids), reduced forms (alcohols, alkanes), and substituted pyridine derivatives.

Scientific Research Applications

4-(3-Methylidenepiperidine-1-carbonyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methylidenepiperidine-1-carbonyl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding interactions. The pathways involved often depend on the specific application, such as inhibiting enzyme activity in a biochemical assay or binding to a receptor in a pharmacological context.

Comparison with Similar Compounds

Similar Compounds

    4-(3-Methylpiperidine-1-carbonyl)pyridine: Lacks the methylidene group, which may affect its reactivity and binding properties.

    4-(3-Methylidenepiperidine-1-carbonyl)quinoline: Contains a quinoline ring instead of a pyridine ring, potentially altering its electronic properties and applications.

Uniqueness

4-(3-Methylidenepiperidine-1-carbonyl)pyridine is unique due to the presence of both the methylidene group and the pyridine ring, which confer distinct chemical and physical properties. These features make it a versatile compound for various scientific and industrial applications.

Properties

IUPAC Name

(3-methylidenepiperidin-1-yl)-pyridin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-10-3-2-8-14(9-10)12(15)11-4-6-13-7-5-11/h4-7H,1-3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWNYTSNELPTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCN(C1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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